7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidinones This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to a pyrido-triazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents.
Substitution Reactions: The chlorophenyl and phenyl groups are introduced through substitution reactions using suitable halogenated precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine core, resulting in partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazole or pyrimidine compounds, and substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and surface protection.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares a similar phenyl group but differs in its core structure and functional groups.
Disilane-bridged architectures: These compounds feature unique Si-Si bonds and are used in materials science.
Ethyl acetoacetate: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness
What sets 7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its unique combination of a pyrido-triazolo-pyrimidinone core with chlorophenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12ClN5O |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
11-(3-chlorophenyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C20H12ClN5O/c21-14-7-4-8-15(11-14)25-10-9-16-17(19(25)27)18(13-5-2-1-3-6-13)26-20(24-16)22-12-23-26/h1-12H |
InChI Key |
HREJNVFSRUOYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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